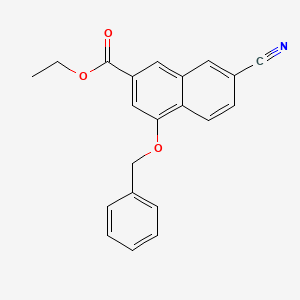
2-Naphthalenecarboxylic acid, 7-cyano-4-(phenylmethoxy)-, ethyl ester
Cat. No. B8773857
M. Wt: 331.4 g/mol
InChI Key: RPHGKNFYBZWEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06060608
Procedure details


A solution of 13 (8.67 g, 26.2 mmol) in 260 mL of THF--CH3OH--H2O (3:1:1) was treated with LiOH--H2O (5.49 g, 131 mmol, 5 equiv) and the mixture was stirred at 25° C. for 25 h. The solution was acidified with the addition of 10% aqueous HCl (pH<1) and the product partially precipitated. The product was collected by filtration and the remaining aqueous phase was extracted with EtOAc (3×200 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo to afford a combined 14 (7.94 g, 7.94 g theoretical, 100%): mp 235° C. (white powder, EtOH); 1H NMR (DMSO-d6, 400 MHz) δ8.73 (d, 1H, J=1.1 Hz), 8.34 (d, 1H, J=8.9 Hz), 8.32 (s, 1H), 7.88 (dd, 1H, J=1.5, 8.9 Hz), 7.63 (s, 1H), 7.57-7.34 (m, 5H), 5.38 (s, 2H); 13C NMR (CDCl3, 100 MHz) δ167.3, 153.8, 136.6, 135.5, 132.3, 130.3, 128.6, 128.3, 128.1, 127.6, 126.4, 123.4, 121.9, 118.8, 110.0, 107.5, 70.0; IR (KBr) vmax 3000 (br), 2227, 1687, 1577, 1499, 1419, 1343, 1283, 1250, 1105, 996, 915, 836, 740 cm-1 ; FABHRMS (NBA) m/z 304.0964 (M+ +H, C19H13NO3 requires 304.0974).

[Compound]
Name
LiOH-
Quantity
5.49 g
Type
reactant
Reaction Step One

Name
THF CH3OH H2O
Quantity
260 mL
Type
solvent
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([C:19]#[N:20])=[CH:16][CH:17]=2)[CH:12]=[C:11]([C:21]([O:23]CC)=[O:22])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.CCO.[K+].[Br-]>C1COCC1.CO.O>[CH2:1]([O:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([C:19]#[N:20])=[CH:16][CH:17]=2)[CH:12]=[C:11]([C:21]([OH:23])=[O:22])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=CC2=CC(=CC=C12)C#N)C(=O)OCC
|
[Compound]
|
Name
|
LiOH-
|
|
Quantity
|
5.49 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
THF CH3OH H2O
|
|
Quantity
|
260 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CO.O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 25° C. for 25 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product partially precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the remaining aqueous phase was extracted with EtOAc (3×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a combined 14 (7.94 g, 7.94 g theoretical, 100%)
|
Outcomes


Product
Details
Reaction Time |
25 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=CC2=CC(=CC=C12)C#N)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
